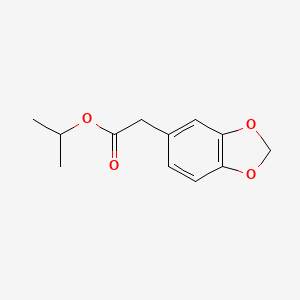
Ethyl 2-mercapto-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-mercapto-3-methylbutanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This particular compound is notable for its fruity aroma and is used as a flavoring agent in various food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-mercapto-3-methylbutanoate can be synthesized through a Fischer esterification reaction. This involves the reaction of 3-methylbutanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Amides and ethers.
Applications De Recherche Scientifique
Ethyl 2-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma.
Mécanisme D'action
The mechanism of action of ethyl 2-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the ester group can undergo hydrolysis to release ethanol and 3-methylbutanoic acid, which can participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Similar structure but with a methyl group instead of an ethyl group, also used in flavoring.
Ethyl propionate: Another ester with a similar fruity odor.
Uniqueness
Ethyl 2-mercapto-3-methylbutanoate is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters that lack this functional group .
Propriétés
Formule moléculaire |
C7H14O2S |
|---|---|
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-sulfanylbutanoate |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)6(10)5(2)3/h5-6,10H,4H2,1-3H3 |
Clé InChI |
DRHPVHQCDZJCNG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


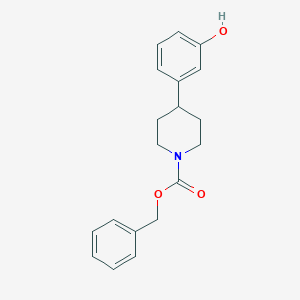
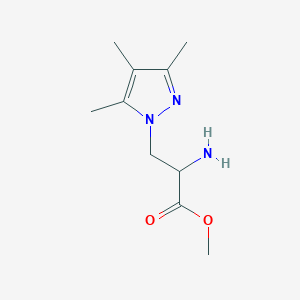
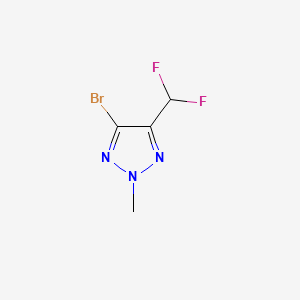
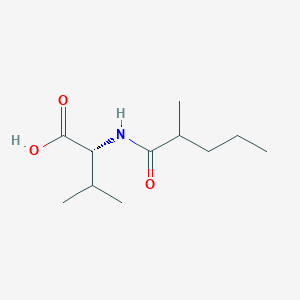
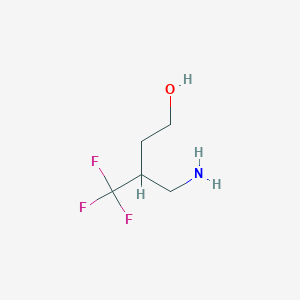
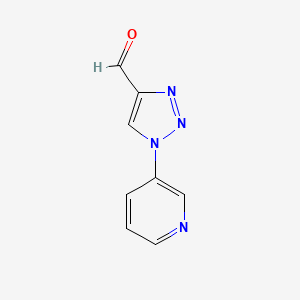
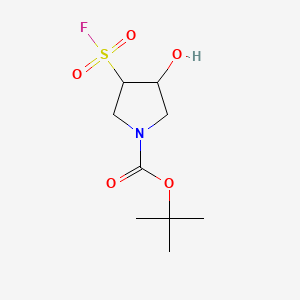
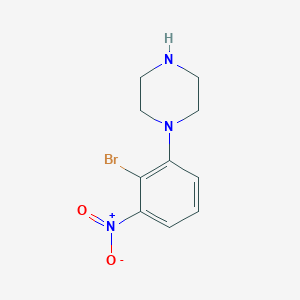
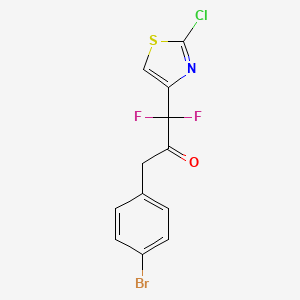
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
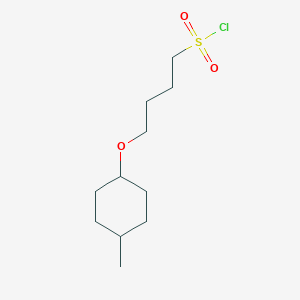
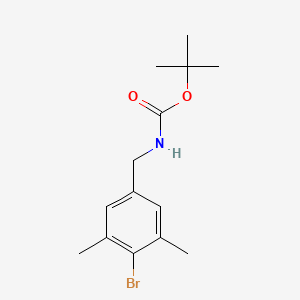
![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)
